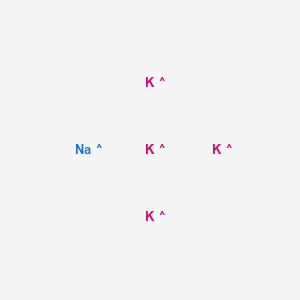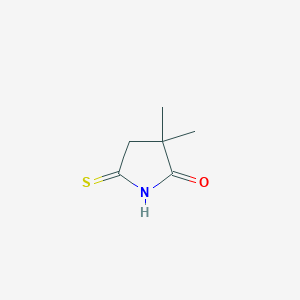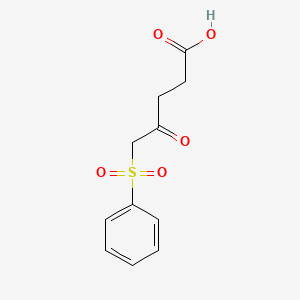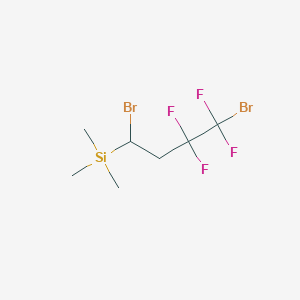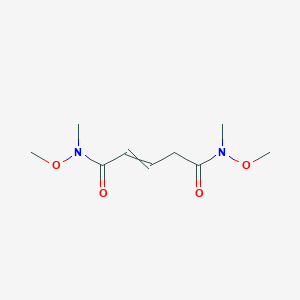
N~1~,N~5~-Dimethoxy-N~1~,N~5~-dimethylpent-2-enediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~5~-Dimethoxy-N~1~,N~5~-dimethylpent-2-enediamide: is a chemical compound with the molecular formula C9H18N2O4. It is a type of diamide, characterized by the presence of two methoxy groups and two methyl groups attached to a pent-2-enediamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~5~-Dimethoxy-N~1~,N~5~-dimethylpent-2-enediamide typically involves the reaction of dimethylamine with a suitable precursor, such as a pentenediamide derivative. The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions: N1,N~5~-Dimethoxy-N~1~,N~5~-dimethylpent-2-enediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, N1,N~5~-Dimethoxy-N~1~,N~5~-dimethylpent-2-enediamide is used as a reagent in various organic synthesis reactions. It serves as a building block for more complex molecules .
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules .
Medicine: Research in medicine explores its potential therapeutic applications, such as its role in drug development and as a precursor for pharmaceuticals .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism by which N1,N~5~-Dimethoxy-N~1~,N~5~-dimethylpent-2-enediamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects .
Comparison with Similar Compounds
N,N-Dimethylformamide (DMF): A common solvent with similar structural features.
Dimethylacetamide (DMAc): Another solvent with comparable properties.
N,N-Dimethylmethoxyacetamide: Shares the dimethyl and methoxy functional groups.
Uniqueness: N1,N~5~-Dimethoxy-N~1~,N~5~-dimethylpent-2-enediamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable .
Properties
CAS No. |
115913-42-3 |
|---|---|
Molecular Formula |
C9H16N2O4 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
N,N'-dimethoxy-N,N'-dimethylpent-2-enediamide |
InChI |
InChI=1S/C9H16N2O4/c1-10(14-3)8(12)6-5-7-9(13)11(2)15-4/h5-6H,7H2,1-4H3 |
InChI Key |
PQFDZNHICFULOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC=CC(=O)N(C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


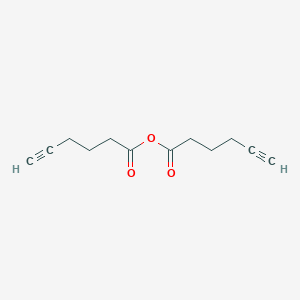
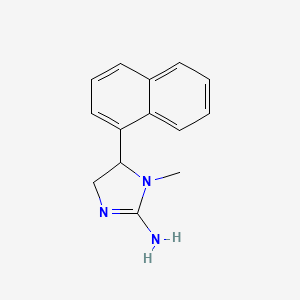

![2,2'-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid)](/img/structure/B14289446.png)
![3-[(2,5-Dimethylphenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14289447.png)
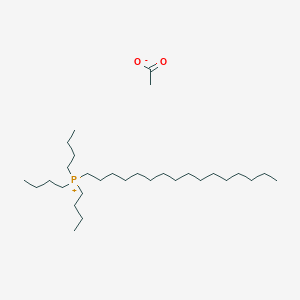
![3-(Benzylcarbamoyl)-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14289459.png)

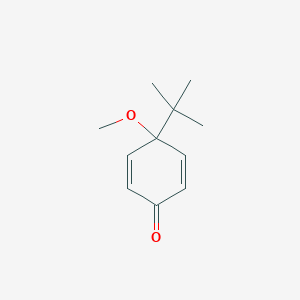
![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)
